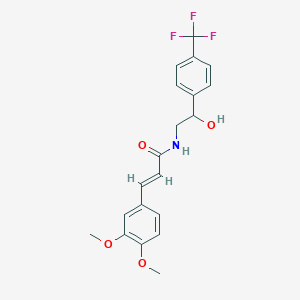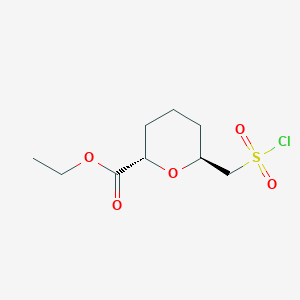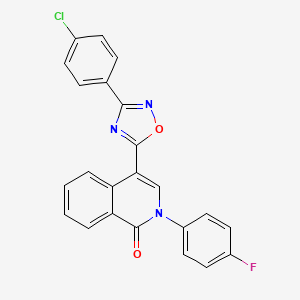![molecular formula C15H18ClNO3 B2898916 N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418732-01-9](/img/structure/B2898916.png)
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is commonly found in bacteria such as Acinetobacter baumannii. This enzyme is responsible for the resistance of these bacteria to carbapenem antibiotics, which are often used as a last resort in the treatment of bacterial infections. The emergence of carbapenem-resistant bacteria has become a major public health concern, and the study of OXA-23 and its mechanism of action is crucial in developing new strategies for the treatment of these infections.
作用機序
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide is a carbapenemase enzyme that hydrolyzes carbapenem antibiotics, rendering them ineffective against bacterial infections. The enzyme works by breaking the beta-lactam ring in the antibiotic, which is essential for its antibacterial activity. Once the ring is broken, the antibiotic is no longer able to bind to its target site in the bacterial cell wall, and the infection is able to persist.
Biochemical and Physiological Effects:
The production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has significant physiological effects on bacteria such as Acinetobacter baumannii. The resistance to carbapenem antibiotics allows these bacteria to persist and cause infections that are difficult to treat. In addition, the production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has been shown to alter the bacterial cell wall and membrane, affecting its permeability and ability to interact with other molecules.
実験室実験の利点と制限
The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has several advantages and limitations for lab experiments. One advantage is that the enzyme is relatively stable and can be purified for biochemical studies. However, the production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide in bacteria can be challenging, and the transfer of the blaN-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide gene between bacteria can be unpredictable.
将来の方向性
There are several future directions for the study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action. One direction is the development of new antibiotics that are not affected by the enzyme, such as beta-lactamase inhibitors. Another direction is the exploration of alternative strategies to inhibit the activity of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, such as the use of RNA interference or small molecule inhibitors. Finally, researchers are also investigating the role of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide in the virulence of Acinetobacter baumannii and its potential as a target for vaccine development.
合成法
The synthesis of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide involves the genetic transfer of the blaN-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide gene, which codes for the production of the enzyme, from one bacterium to another. This transfer can occur through various mechanisms such as plasmids, transposons, and integrons. Once the gene is transferred, the bacterium is able to produce the N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide enzyme, which confers resistance to carbapenem antibiotics.
科学的研究の応用
The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has important implications for the development of new antibiotics and the treatment of carbapenem-resistant bacterial infections. Researchers are currently exploring various strategies to inhibit the activity of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, such as the use of enzyme inhibitors and the development of new antibiotics that are not affected by the enzyme.
特性
IUPAC Name |
N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-3-1-2-11(8-12)15(4-6-19-7-5-15)10-17-14(18)13-9-20-13/h1-3,8,13H,4-7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWQMKRASKMHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2898836.png)
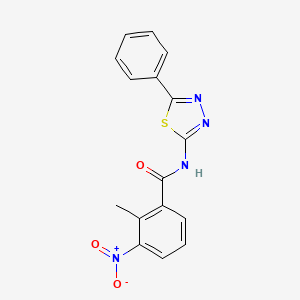
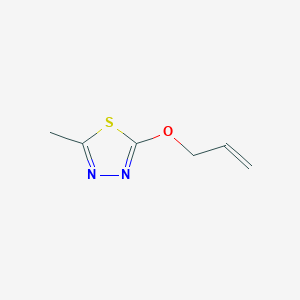
![5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2898841.png)
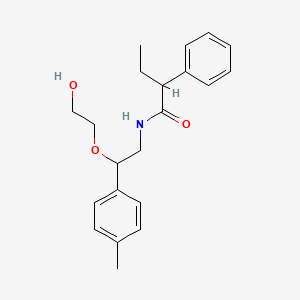
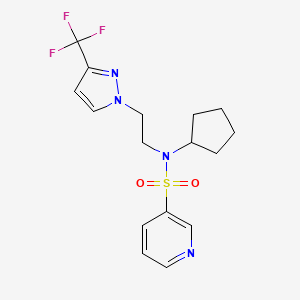
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2898848.png)
![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)
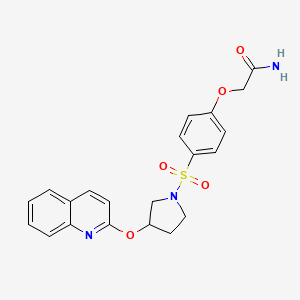

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)
